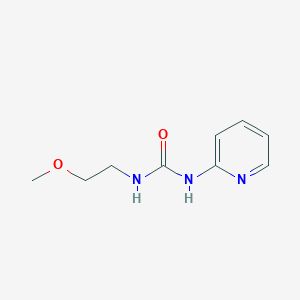
N-(2-methoxyethyl)-N'-2-pyridinylurea
Übersicht
Beschreibung
N-(2-methoxyethyl)-N'-2-pyridinylurea (MPU) is a chemical compound that has gained significant attention in the field of scientific research. MPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes.
Wirkmechanismus
N-(2-methoxyethyl)-N'-2-pyridinylurea exerts its pharmacological effects by inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. Inhibition of sGC by this compound leads to a decrease in cGMP levels, resulting in the modulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and prevent fibrosis. This compound has also been shown to improve cardiac function in animal models of heart failure and pulmonary hypertension. Additionally, this compound has been shown to enhance the efficacy of other drugs, such as doxorubicin, in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyethyl)-N'-2-pyridinylurea is its high potency and selectivity for sGC inhibition. This makes it a valuable tool for studying the role of sGC in various physiological processes. However, the high potency of this compound can also make it difficult to work with in lab experiments, as small variations in concentration can have significant effects on the results. Additionally, the high cost of synthesizing this compound can limit its use in some research applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyethyl)-N'-2-pyridinylurea. One area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, there is a need for further investigation into the mechanisms underlying the anti-cancer and anti-fibrotic effects of this compound. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored further.
In conclusion, this compound is a potent and selective inhibitor of sGC that has shown promise in a variety of scientific research applications. Its high potency and selectivity make it a valuable tool for studying the role of sGC in various physiological processes. However, further research is needed to fully understand the mechanisms underlying its biological effects and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N'-2-pyridinylurea has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-7-6-11-9(13)12-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOFSSHQSUXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}leucinamide](/img/structure/B4444683.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4444688.png)
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4444706.png)
![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)

![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4444729.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4444734.png)
![1-(3-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4444740.png)
![[(1-ethyl-2-pyrrolidinyl)methyl][(5-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B4444756.png)
![N-(2-chlorophenyl)-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4444761.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4444762.png)
![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B4444777.png)
